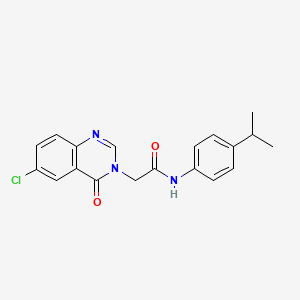

2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide

Beschreibung

Molecular Structure and Key Features The compound 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (CAS RN: 618443-37-1) is a quinazolinone derivative with a molecular formula of C₁₉H₁₈ClN₃O₂ and a molecular weight of 355.8 g/mol . Its structure comprises:

- An N-(4-isopropylphenyl)acetamide side chain, contributing hydrophobicity and steric bulk due to the isopropyl group.

This scaffold is associated with bioactive properties, as quinazolinones are known for analgesic, anti-inflammatory, and kinase-inhibitory activities .

Eigenschaften

CAS-Nummer |

618443-37-1 |

|---|---|

Molekularformel |

C19H18ClN3O2 |

Molekulargewicht |

355.8 g/mol |

IUPAC-Name |

2-(6-chloro-4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C19H18ClN3O2/c1-12(2)13-3-6-15(7-4-13)22-18(24)10-23-11-21-17-8-5-14(20)9-16(17)19(23)25/h3-9,11-12H,10H2,1-2H3,(H,22,24) |

InChI-Schlüssel |

QDNIJXDRWBBVAG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the quinazoline core can be achieved using reagents such as phosphorus oxychloride or thionyl chloride.

Attachment of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

Coupling with Isopropylphenyl Moiety: The final step involves coupling the acetamide derivative with the isopropylphenyl group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Alcohol derivatives of the quinazoline core.

Substitution: Amino or thio derivatives of the quinazoline core.

Wissenschaftliche Forschungsanwendungen

2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target kinases, enzymes involved in cell signaling pathways, and other regulatory proteins.

Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Quinazolinone Derivatives with Varied Substituents

a. V9: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide

- Key Differences: Substituent at position 2: ethylamino group vs. chloro in the target compound. Phenyl group at position 2 vs. 4-isopropylphenyl in the acetamide side chain.

- Activity: V9 demonstrated superior analgesic and anti-inflammatory activity compared to other derivatives, attributed to the ethylamino group enhancing solubility and receptor interactions .

b. Compound 7: 2-Chloro-N-(2-(4-chloro-3-nitrophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide

Acetamide Derivatives with Heterocyclic Cores

a. Compound 6m: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide

- Key Differences: Triazole ring and naphthalene substituent instead of quinazolinone. IR data shows strong C=O (1678 cm⁻¹) and C≡N (1287 cm⁻¹) signals, indicating distinct electronic properties .

b. Compound 4a: 2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide

Morpholinone and Benzothiazole Analogues

a. 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- Key Differences: Morpholinone core replaces quinazolinone, altering ring strain and hydrogen-bonding capacity. Acetyl and dimethyl groups on the morpholinone ring enhance steric hindrance .

- Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals at δ 2.14 (acetyl CH₃) and δ 1.21 (isopropyl CH₃), confirming structural divergence .

b. N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

Comparative Data Tables

Table 1: Structural and Molecular Comparisons

Table 2: Spectral Data Highlights

*Predicted based on quinazolinone analogs.

Biologische Aktivität

The compound 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide , with the molecular formula , is a derivative of quinazolinone known for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on cytotoxicity, mechanism of action, and structure-activity relationships.

Structural Information

- Molecular Formula :

- SMILES : CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

- InChIKey : QDNIJXDRWBBVAG-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have highlighted the compound's significant cytotoxic effects against various human cancer cell lines. The following sections detail these findings.

Cytotoxicity Studies

A study evaluating the cytotoxicity of compounds similar to 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide demonstrated that derivatives of quinazolinone exhibited potent activity against several cancer types:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5t | SW620 (Colon) | 0.5 | |

| 5n | PC-3 (Prostate) | 1.0 | |

| 7b | NCI-H23 (Lung) | 0.8 |

The most effective compound in this study showed cytotoxicity up to five times more potent than the standard chemotherapeutic agent, 5-FU.

The mechanism by which 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide induces cell death appears to involve the activation of procaspase-3, a critical component in the apoptotic pathway. In vitro assays indicated that certain derivatives significantly increased caspase activity, suggesting that they may act as allosteric inhibitors of procaspase-3:

- Caspase Activation : Compounds like 7b activated caspases by nearly 200% compared to control agents, indicating a robust apoptotic mechanism .

Structure-Activity Relationship (SAR)

The introduction of different substituents at the C-6 position on the quinazolinone moiety was found to enhance cytotoxicity. For instance:

- Chloro Substituents : The presence of chlorine atoms at specific positions increased the potency of compounds against cancer cells.

This relationship underscores the importance of molecular modifications in enhancing therapeutic efficacy.

Case Studies and Literature Findings

Several studies have explored similar compounds with notable results:

- Cytotoxicity Against Solid Tumors : A series of quinazolinone derivatives were synthesized and evaluated for their ability to inhibit tumor growth in xenograft models, showing promising results in vivo .

- Analgesic and Anti-inflammatory Properties : Some derivatives demonstrated significant analgesic effects in animal models, suggesting potential applications beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.